2-Amino-3-phenylbutan-1-ol hydrochloride
Overview
Description
2-Amino-3-phenylbutan-1-ol hydrochloride (APB) is an organic compound with the molecular formula C10H16ClNO. It is a powder with a molecular weight of 201.7 . The IUPAC name for this compound is 2-amino-3-phenyl-1-butanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 201.7 and a molecular formula of C10H16ClNO.Scientific Research Applications
Chemical Derivatives and Reactions : A study by Putis, Shuvalova, and Ostrovskii (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, which contains amino and carboxy terminal groups. They utilized these groups to prepare tetrazole-containing derivatives, demonstrating the molecule's versatility in chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).
Metabolism and Pharmacokinetics : Research by Changchit, Gal, and Zirrolli (1991) identified 3-amino-1-phenylbutane (APB) as a metabolite of the antihypertensive agent labetalol. They developed an enantiospecific gas chromatographic/mass spectrometric assay for APB, providing insights into the metabolism and pharmacokinetics of labetalol (Changchit, Gal, & Zirrolli, 1991).
Quantum Computational Studies : Raajaraman, Sheela, and Muthu (2019) conducted a study on 2-Phenylbutanoic acid and its functional derivatives, including 2-amino-2-Phynylbutanoic acid. They utilized density functional theory (DFT) calculations and spectroscopic methods to analyze the molecules, contributing to our understanding of their chemical properties and potential applications (Raajaraman, Sheela, & Muthu, 2019).
Antimycobacterial Activities : A 2014 study by Moreth et al. synthesized and tested hydroxyethylsulfonamides and amino-hydroxy-phenylbutane hydrochlorides for their antimycobacterial activities. The study revealed that the presence of a free amino group and the sulphonamide moiety were crucial for biological activity, providing valuable information for drug development (Moreth et al., 2014).
Corrosion Inhibition : Research by Erami et al. (2015) explored the use of 3-(2-aminobenzylimino)-1-phenylbutan-1-one as a corrosion inhibitor for mild steel. Their study contributes to the field of material science by demonstrating the potential of this compound in protecting metals from corrosion (Erami et al., 2015).
Synthesis and Chemical Properties : Vasil'eva et al. (2016) reported on the synthesis and analysis of 3,4-disubstituted aminobutyric acids, including 4-amino-3-phenylbutanoic acid hydrochloride. Their work provides valuable insights into the synthesis methods and chemical properties of these compounds (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-phenylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKBSKNIASSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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